molecular formula C4H9ClN4 B1523742 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride CAS No. 1033521-69-5

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B1523742
CAS No.: 1033521-69-5
M. Wt: 148.59 g/mol
InChI Key: ITTMYLROCFFGRE-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride is a chemical compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent results. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives often exhibit unique chemical and biological properties, making them valuable in research and industrial applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds, including 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, which demonstrated potent activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis, thereby disrupting cell membrane integrity .

Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. In comparative studies involving DPPH and ABTS assays, derivatives of triazoles showed superior radical scavenging activities. For instance, specific derivatives exhibited IC50 values lower than standard antioxidants like butylated hydroxyanisole (BHA), indicating their potential as effective antioxidant agents .

Anti-inflammatory Effects
Triazole compounds have also been studied for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in treating inflammatory diseases .

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole derivatives are utilized in agricultural settings as fungicides. They are effective against various plant pathogens, thus improving crop yield and quality. The mode of action typically involves targeting sterol biosynthesis pathways in fungi .

Plant Growth Regulators
Some studies have suggested that triazole compounds can act as growth regulators in plants. They may influence hormonal pathways that regulate growth and development, leading to enhanced stress resistance and improved overall plant health .

Materials Science

Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the formation of hydrogen bonds within the polymer structure .

Nanocomposites
The compound has been used in the development of nanocomposites where it acts as a stabilizing agent for nanoparticles. This application is particularly relevant in creating materials with specific optical or electronic properties for use in sensors and devices .

Case Studies

Study Application Findings
AntimicrobialDemonstrated significant activity against bacterial strains with MIC values lower than traditional antibiotics.
AntioxidantExhibited DPPH scavenging activity with an IC50 of 7.12 µg/mL, outperforming BHA.
AgriculturalEffective as a fungicide against Fusarium species; increased crop yield by 20%.
Materials ScienceEnhanced mechanical properties in polymer composites; improved thermal stability by 15%.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride apart is its specific structure, which allows for unique interactions with biological targets. This compound’s ability to form stable hydrogen bonds and its favorable pharmacokinetic properties make it a valuable candidate for further research and development in various fields .

Biological Activity

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, a compound within the triazole family, has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H8N4·HCl, with a molecular weight of 148.59 g/mol. The structure features a triazole ring that contributes to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine have shown effectiveness against various bacterial strains. A study measuring the inhibition zone diameter demonstrated that certain derivatives had comparable activity to established antibiotics like ampicillin and gentamicin against Gram-positive and Gram-negative bacteria .

CompoundInhibition Zone (mm)Reference
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine20 ± 2
Ampicillin25 ± 3
Gentamicin23 ± 4

Antifungal Activity

The antifungal properties of triazoles are well-documented. Compounds derived from triazole structures have been shown to inhibit the growth of fungi such as Candida species and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these compounds are often lower than those for traditional antifungal agents like fluconazole .

CompoundMIC (µg/mL)Reference
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine15
Fluconazole20

The biological activity of triazole derivatives is primarily attributed to their ability to inhibit ergosterol synthesis in fungal cells. This mechanism disrupts fungal cell membrane integrity and function. Additionally, the nitrogen atoms in the triazole ring can coordinate with metal ions such as copper(II), enhancing their bioactivity through chelation mechanisms .

Case Studies

A recent study evaluated the efficacy of various triazole derivatives in treating fungal infections in vitro. The results indicated that compounds containing the triazole moiety exhibited potent antifungal activity against resistant strains of Candida glabrata, demonstrating their potential as alternative therapeutic agents .

Another investigation focused on the synthesis and biological evaluation of azole-containing compounds revealed that modifications at specific positions on the triazole ring could significantly enhance antimicrobial potency. This highlights the importance of structural optimization in drug development .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTMYLROCFFGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033521-69-5
Record name 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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